1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an indole core
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Biochemical Pathways
The compound might be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the boc group might influence these properties, as it can affect the compound’s solubility and reactivity .
Result of Action
The compound might contribute to the formation of new carbon–carbon bonds via the sm cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the addition and removal of the BOC group are influenced by the presence of certain bases and acids, respectively . Furthermore, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the fluorine atom and the Boc protecting group. Common synthetic routes include:
Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the indole core.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar compounds include other Boc-protected indoles and fluorinated indoles. Compared to these compounds, 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid offers unique properties due to the combination of the Boc group and the fluorine atom, which can enhance its stability and reactivity in certain reactions .
Similar Compounds
- Boc-protected indoles
- Fluorinated indoles
- Other indole derivatives with different protecting groups
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-6-4-5-9(15)8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVGNFVPOZAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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